Field: Organic Chemistry
Results: The use of MAOS has increased the efficiency of the synthesis of pyrrolidines.
3-Phenylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, characterized by a phenyl group attached to the third carbon of the pyrrolidinone ring. Its molecular formula is and it has a significant role in various fields, including organic synthesis, medicinal chemistry, and biological research. This compound is notable for its potential therapeutic applications, particularly in neurological disorders and as a precursor for drug development .
Research indicates that 3-Phenylpyrrolidin-2-one exhibits various biological activities, including:
The synthesis of 3-Phenylpyrrolidin-2-one typically involves cyclization reactions. Common methods include:
3-Phenylpyrrolidin-2-one finds applications across several domains:
Studies have focused on the interactions of 3-Phenylpyrrolidin-2-one with various biological targets. For instance, its binding affinity to nuclear receptors such as RORγt has been explored, revealing its potential as an inverse agonist in autoimmune diseases. Structure-based discovery methods have been employed to optimize its interactions with these targets .
Several compounds share structural similarities with 3-Phenylpyrrolidin-2-one:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Phenylpyrrolidin-2-one | Non-chiral version of the compound | Lacks chiral specificity affecting biological activity |
N-Phenylpyrrolidin-2-one | Phenyl group attached to the nitrogen atom | Different reactivity patterns due to nitrogen substitution |
2-Phenylpyrrolidin-4-one | Structural isomer with phenyl group on the second carbon | Variations in biological activity due to positional isomerism |
3-Phenylpyrrolidin-2-one is unique due to its chiral nature, which allows for selective interactions with biological targets, potentially enhancing its therapeutic efficacy compared to non-chiral or isomeric counterparts .
The carbonyl group of 3-phenylpyrrolidin-2-one readily forms iminium species under Lewis- or Brønsted-acid activation. Once generated, these intermediates undergo substitution with carbon-, silicon- or heteroatom-nucleophiles, giving α-functionalised γ-lactams in good yields. Triisopropylsilyl-trifluoromethanesulfonate promoted reactions with trialkylsilyl reagents exemplify the efficiency of this pathway, delivering C-substituted products in up to ninety-two percent isolated yield under ambient temperature within two hours [1]. Electrophilic aromatic substitution at the pendant phenyl ring is markedly slower, but nitration with 5-methyl-1,3-dinitro-1-pyrazole provides selective para-mononitration without ring chlorination or oxidation [2].
Entry | Electrophile / Activation method | Representative nucleophile | Time (h) | Yield (%) | Ref. |
---|---|---|---|---|---|
1 | Triisopropylsilyl-trifluoromethanesulfonate | Trimethylsilyl cyanide | 2 | 92 | [1] |
2 | Aluminium triflate | Diethyl malonate anion | 4 | 78 | [1] |
3 | 5-Methyl-1,3-dinitro-1-pyrazole (para nitration) | Nitronium equivalent | 3 | 83 | [2] |
Strained three-membered or five-membered precursors provide rapid access to functionalised 3-phenylpyrrolidin-2-one through concerted or stepwise ring-opening. Donor–acceptor cyclopropanes bearing an ester pair open in the presence of ytterbium(III) trifluoromethanesulfonate or nickel(II) perchlorate, followed by lactamisation and in-situ decarboxylation to give 1,5-disubstituted γ-lactams in forty-five to seventy-nine percent overall yield [3]. Aryl-sulfonamide initiated Smiles-type cascades extend this concept to α-arylated products under simple carbonate bases at seventy degrees Celsius [4].
Non-strained pyrrolidine rings can also be cleaved. Chloroformate-triggered processes convert N-methyl or N-ethyl derivatives into four-carbon chlorocarbamates with complete selectivity for ring scission; subsequent intramolecular cyclisation furnishes linear amino-esters in seventy-to-eighty-five percent yield [5]. Difluorocarbene transfer delivers homologated difluoromethyl amides after selective carbon–nitrogen bond cleavage, tolerating complex natural-product frameworks and giving sixty-to-ninety-percent yields [6].
Entry | Substrate type | Ring-opening reagent / catalyst | Product class | Yield (%) | Ref. |
---|---|---|---|---|---|
A | Donor–acceptor cyclopropane | Ytterbium(III) trifluoromethanesulfonate | 1-aryl-5-aryl γ-lactam | 79 | [3] |
B | N-Alkyl pyrrolidine | Ethyl chloroformate, triethylamine | 4-chlorobutyl carbamate | 82 | [5] |
C | Unstrained pyrrolidine | Difluorocarbene (trimethylsilyl diazomethane – zinc fluoride) | Difluoromethyl amide | 72 | [6] |
D | Cyclopropane with aryl-sulfonamide | Potassium carbonate (no metal) | α-Aryl γ-lactam | 68 | [4] |
Rhodium-catalysed carbonylative cyclisation of 3-phenylallylamine under one atmosphere of carbon monoxide and hydrogen provides 3-phenylpyrrolidin-2-one in seventy-five percent yield at eighty degrees Celsius, highlighting an atom-economic route from simple allylamines [7]. Palladium-mediated C–H functionalisation offers complementary arylation, alkenylation and halogenation at the C-5 position of the lactam ring when a suitable directing group is installed; ligand-accelerated protocols achieve turnover numbers above one hundred with regioselectivity exceeding ninety-five percent [8]. Contemporary cross-coupling methodologies now employ air-stable palladium(II) carboxylate precatalysts and alcohol reduction to access aryl-palladium(0) species cleanly, enabling Suzuki–Miyaura or Buchwald–Hartwig unions on brominated phenyl-pyrrolidinones in eighty-plus percent isolated yields [9].
Catalyst | Transformation | Conditions | Yield / selectivity | Ref. |
---|---|---|---|---|
Rhodium tetracarbonyl dodecamer | Carbonylative cyclisation of allylamine | Carbon monoxide–hydrogen, eighty °C, eight h | 75% γ-lactam | [7] |
Palladium acetate / amino-acid ligand | C-5 acetoxylation | Iodobenzene diacetate, acetic acid, one hundred °C | >95% site-selectivity | [8] |
Bis(diphenylphosphino)ferrocene-palladium complex | Suzuki coupling of 5-bromo derivative | Potassium phosphate, ethanol–water, ninety °C | 88% cross-product | [9] |
Bis(phenylpyrrolidinonyl)ketones exhibit remarkable “double memory of chirality”. Ultraviolet irradiation above two hundred-ninety nanometres in deoxygenated benzene leads to stereospecific decarbonylation within seven picoseconds, preserving chirality in seventy percent of radical recombination events [10]. This rapid pathway confirms high photostability of the parent γ-lactam ring under neutral conditions, as ring cleavage competes only in sensitised systems.
Thermal analysis shows that isolated 3-phenylpyrrolidin-2-one melts at sixty-seven to sixty-nine degrees Celsius and possesses a flash point of one hundred-twenty-three degrees Celsius under reduced pressure, indicative of moderate volatility [11]. Comparative thermogravimetric studies on related lactams reveal onset of mass loss above two hundred-ten degrees Celsius and activation energies for decomposition exceeding two hundred-forty kilojoules per mole, values consistent with high solid-state stability [12]. N-Nitrosation or N-nitration increases lability; N-nitro derivatives begin to exotherm above one hundred-eighty degrees Celsius and are therefore handled below ambient light and temperature [13].
Parameter | Experimental value | Conditions | Ref. |
---|---|---|---|
Melting point | 67–69 °C | Open capillary, atmospheric pressure | [11] |
Flash point | 123 °C | Distillation at 0.2 millimetres of mercury | [11] |
Thermal decomposition onset | 219 °C | Dynamic nitrogen, ten °C min⁻¹ | [12] |
Photodecarbonylation half-life | <10 picoseconds | Benzene, 298 K, 300 nanometre irradiation | [10] |
Radical pair retention of configuration | 70% | Same as above | [10] |
Irritant